![molecular formula C19H20N2O3 B2764864 N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide CAS No. 1645363-47-8](/img/structure/B2764864.png)

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

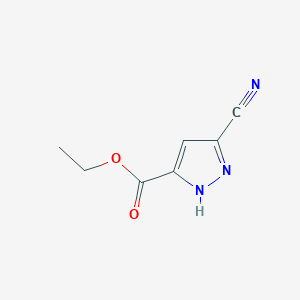

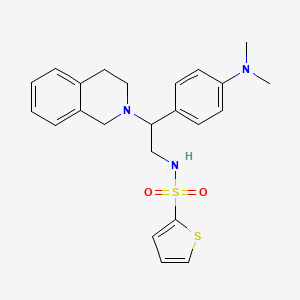

“N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide” is a chemical compound with the molecular formula C19H20N2O3. It is structurally similar to N-benzyl substituted phenethylamine hallucinogens . It is also known as 25CN-NBOH .

Synthesis Analysis

The synthesis of this compound or its similar structures often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 20 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 nitrile (aliphatic), and 2 ethers (aromatic) .Scientific Research Applications

Psychoactive Effects and Receptor Selectivity

25CN-NBOH is structurally similar to N-benzyl substituted phenethylamine hallucinogens. It demonstrates selectivity for 5-HT2A receptors in vitro. These receptors are associated with hallucinogenic effects. Researchers have compared 25CN-NBOH to traditional phenethylamine hallucinogens like R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI) using mouse models. The compound induces a head twitch response, albeit less effectively than DOI. The 5-HT2A receptor is a crucial site of agonist action for 25CN-NBOH in vivo .

Antimicrobial Properties

While not extensively studied, derivatives of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide have shown promise in antimicrobial evaluations. Researchers have assessed their activity using agar well diffusion methods. Further investigations are needed to explore their potential as antimicrobial agents .

Flavor Enhancement

Interestingly, N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ethyl)acetamide (DE), a compound related to 25CN-NBOH, has been synthesized and evaluated for flavor enhancement. DE demonstrated excellent safety and yield under optimized conditions. Its potential as a flavor enhancer could contribute to reducing sodium intake while maintaining food palatability .

Anti-HIV Activity

Although not directly related to 25CN-NBOH, indole derivatives have been investigated for their biological potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains. While this specific compound is different, it highlights the broader interest in indole-based molecules for antiviral applications .

Mechanism of Action

properties

IUPAC Name |

N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13(14-7-5-4-6-8-14)19(22)21-17(12-20)16-10-9-15(23-2)11-18(16)24-3/h4-11,13,17H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYLGBRQXCVNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)

![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)

![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)

![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine](/img/structure/B2764792.png)

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/no-structure.png)

![1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764804.png)